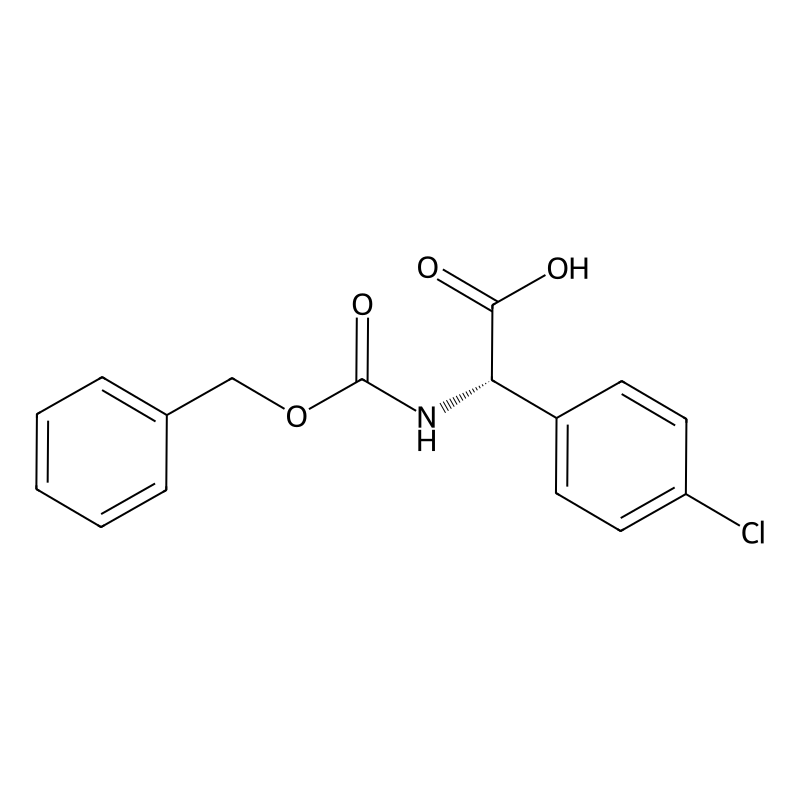

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid is an organic compound characterized by its complex structure, which includes a benzyloxycarbonyl group and a 4-chlorophenyl acetic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that may contribute to biological activity.

- Amide Formation: The carboxylic acid group can react with amines to form amides, which are crucial in peptide synthesis.

- Esterification: Reaction with alcohols can yield esters, which may be useful in various synthetic pathways.

- Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

These reactions are facilitated by enzymes in biological systems, highlighting the compound's relevance in biochemical pathways

Biological activity predictions for (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid suggest potential therapeutic applications. The compound may exhibit anti-inflammatory and analgesic properties, similar to other compounds with structural analogs. Its biological effects can be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in pain and inflammation pathways .

Several synthesis methods have been developed for this compound:

- Direct Synthesis from Precursors: Starting with commercially available amino acids and aromatic compounds, the synthesis can involve coupling reactions facilitated by activating agents.

- Protective Group Strategies: Utilizing protective groups like benzyloxycarbonyl during synthesis allows for selective reactions on specific functional groups without interference from others.

- Enzymatic Synthesis: Enzymes can be employed to catalyze specific reactions, offering a more environmentally friendly approach to synthesizing complex organic molecules .

The primary applications of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid include:

- Pharmaceutical Development: Its potential anti-inflammatory and analgesic properties make it a candidate for drug formulation.

- Research Tools: The compound can serve as a biochemical probe in studies related to enzyme activity and metabolic pathways.

- Synthetic Intermediates: It can be used in the synthesis of more complex molecules in organic chemistry .

Interaction studies have indicated that (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid may interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Binding: Preliminary studies suggest potential binding affinity to receptors associated with pain modulation.

- Structure-Activity Relationship Analysis: Advanced computational methods have been employed to predict how structural modifications influence biological activity .

Several compounds share structural similarities with (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenylacetic Acid | Contains a chlorophenyl group | Simple structure; widely studied for analgesic effects |

| Benzyloxycarbonyl-L-leucine | Contains benzyloxycarbonyl and amino acid moiety | Used as a protecting group in peptide synthesis |

| Acetaminophen | Para-hydroxyacetanilide | Known analgesic; structurally simpler |

| Ibuprofen | Propionic acid derivative | Strong anti-inflammatory properties |

The uniqueness of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid lies in its combination of both the benzyloxycarbonyl and chlorophenyl functionalities, which may enhance its pharmacological profile compared to simpler analogs.

Carbobenzyloxy Protection-Deprotection Mechanisms

The carbobenzyloxy (Cbz) protecting group represents one of the most fundamental and widely utilized protection strategies in organic synthesis, particularly for amino acid derivatives such as (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid [1]. The mechanism of Cbz protection involves the nucleophilic attack by the amine on the carbonyl carbon of benzyl chloroformate, resulting in the formation of a tetrahedral intermediate, which subsequently loses a chloride ion to form the Cbz-protected amine [2].

The historical development of Cbz protection traces back to its introduction by Bergmann and Zervas in 1932, establishing it as the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis [1]. This methodology dominated peptide synthesis procedures worldwide for over twenty years until the 1950s. The benzyloxycarbonyl group effectively suppresses the nucleophilic and basic properties of the nitrogen lone pair, providing crucial "reactivity masking" properties along with the ability to prevent racemization of Z-protected amines [1].

Protection Mechanism and Optimization

The standard Cbz protection employs benzyl chloroformate in the presence of a base such as triethylamine or pyridine, typically achieving yields of 85-95% under ambient conditions over 2-4 hours [3]. However, alternative methodologies have been developed to address specific synthetic challenges. The use of benzyl succinimidyl carbonate provides enhanced selectivity under milder conditions, achieving 88-92% yields with reduced side reactions [3]. For substrates requiring neutral conditions, N-(benzyloxycarbonyloxy)succinimide coupling offers compatibility with sensitive functional groups, though at the expense of reaction rates and yields (80-90%) [3].

Advanced Cbz protection strategies include the implementation of 4-nitrobenzyl chloroformate, which facilitates deprotection under milder conditions, and 2,2,2-trichloroethyl chloroformate, providing enhanced stability and selectivity. These alternatives demonstrate yields ranging from 75-90%, with specific advantages depending on the substrate requirements and downstream synthetic transformations [3].

Mechanistic Considerations for Deprotection

The deprotection of Cbz groups traditionally relies on catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere [4]. This process proceeds through the initial adsorption of the benzyl group onto the palladium surface, followed by successive hydrogen additions leading to toluene formation and liberation of the free amine. The mechanism involves the coordination of the benzyl moiety to the palladium surface, with subsequent C-O bond cleavage and hydrogenolysis yielding the deprotected amine and toluene as a byproduct [4].

Enzymatic Hydrolysis Approaches Using Cbz-Specific Hydrolases

Enzymatic deprotection of Cbz groups represents a significant advancement in green chemistry approaches, offering high selectivity and mild reaction conditions compared to traditional catalytic hydrogenation methods [5] [6]. The discovery and characterization of Cbz-specific hydrolases have opened new avenues for sustainable synthetic methodologies, particularly relevant for sensitive substrates that cannot withstand harsh deprotection conditions.

Enzyme Systems and Substrate Specificity

The most extensively characterized Cbz-specific hydrolase originates from Sphingomonas paucimobilis, demonstrating remarkable enantioselectivity for L-amino acid derivatives with greater than 99% enantiomeric excess [6] [7]. This enzyme exhibits Michaelis-Menten kinetics with Km values ranging from 0.5-2.0 mM and catalytic rate constants (kcat) of 15-35 s⁻¹ under optimal conditions of pH 7.5-8.5 and temperatures of 35-40°C [6].

The enzymatic hydrolysis mechanism proceeds through the direct cleavage of the carbamate bond, resulting in the formation of the free amino acid and benzyl alcohol as byproducts [8] [6]. This differs significantly from palladium-catalyzed hydrogenation, which produces toluene. The formation of benzyl alcohol represents a significant advantage in terms of product isolation and purification, as it exhibits different physical properties compared to toluene, facilitating separation procedures [6].

Complementary enzyme systems have been identified, including a D-specific Cbz hydrolase from Burkholderia phenazinium, which demonstrates selectivity for D-amino acid derivatives with greater than 95% enantiomeric excess [6]. This enzyme system exhibits slightly different kinetic parameters, with Km values of 1.2-3.5 mM and kcat values of 8-22 s⁻¹, operating optimally at pH 7.0-8.0 and temperatures of 30-37°C [6].

Kinetic Analysis and Optimization

The kinetic characterization of Cbz-specific hydrolases reveals multiple binding modes and complex enzymatic behavior. Detailed kinetic studies demonstrate that substrate conversion rates are highly dependent on the specific amino acid structure, with aromatic amino acids such as phenylalanine and tyrosine achieving complete conversion (99-100%), while sterically hindered residues like proline show no detectable activity [6].

The enzyme from Sphingomonas paucimobilis demonstrates time-dependent kinetics, with complete deprotection of Cbz-L-phenylalanine occurring within 90 minutes under optimal conditions [6]. High-performance liquid chromatography analysis reveals the time-dependent formation of L-phenylalanine with simultaneous depletion of the Cbz-protected substrate and appearance of benzyl alcohol byproduct [6].

Advanced kinetic modeling approaches have been employed to understand the complex behavior of these enzymatic systems. The implementation of multi-concentration assays comprising at least 12 substrate concentrations allows reliable estimation of kinetic parameters, minimizing the effects of data scattering and providing sufficient data points for complex model analysis [9]. Kinetic models ranging from simple first-order kinetics to complex two-enzyme systems with high-affinity and low-affinity components have been successfully applied to characterize these enzymatic systems [9].

Biocatalytic Cascade Systems

Recent developments in enzymatic deprotection have focused on the construction of biocatalytic cascades for the simultaneous removal of multiple protecting groups [5] [6]. The combination of Bacillus subtilis BS2 esterase for tert-butyl ester deprotection with Cbz-specific hydrolases enables one-pot, two-step deprotection of doubly-protected amino acids [6]. This cascade approach demonstrates the conversion of Cbz-L-phenylalanine-O-tert-butyl to free L-phenylalanine with overall conversions of 23% and intermediate conversions of 89% from the Cbz-protected intermediate [6].

Solid-Phase Synthesis Techniques for Peptide Analogues

Solid-phase peptide synthesis (SPPS) represents the predominant methodology for the preparation of peptide analogues containing (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid. The technique involves the stepwise addition of protected amino acid derivatives to a growing peptide chain anchored to an insoluble polymeric support, followed by deprotection and washing steps to remove unreacted reagents and byproducts [10] [11].

Resin Selection and Optimization Strategies

The choice of solid support is paramount for successful peptide synthesis, affecting both the efficiency and outcome of the synthetic sequence [10]. Polystyrene-based resins with 1-2% divinylbenzene crosslinking represent the most commonly employed supports, offering high mechanical stability and ease of functionalization [12] [11]. These resins exhibit swelling factors of 4-6 times their original volume in dichloromethane for 1% crosslinked resins and 2-4 times for 2% crosslinked variants [13].

Advanced resin systems include polyethylene glycol (PEG) grafted supports, which provide improved swelling properties and are particularly beneficial for the synthesis of longer peptides or those prone to aggregation [12]. The enhanced solvation characteristics of PEG resins facilitate better reagent accessibility and reduced aggregation-related side reactions [12].

Optimization of resin loading capacity represents a critical parameter affecting synthesis efficiency. While standard loading capacities range from 0.5-1.0 mmol/g, optimized protocols utilize reduced loading of 0.3-0.7 mmol/g, resulting in 15-25% improvements in overall synthesis quality through enhanced swelling and improved reaction kinetics [14].

Coupling Methodology and Reagent Optimization

The coupling of amino acid derivatives in SPPS has been significantly optimized through the development of advanced coupling reagents. While traditional reagents such as HBTU and HATU achieve coupling efficiencies of 90-95%, newer reagents like PyAOP demonstrate improved performance with efficiencies of 96-98% [14] [15]. This 3-5% improvement in coupling efficiency translates to substantial enhancements in final peptide purity, particularly for longer sequences where cumulative coupling deficiencies become significant [16].

Statistical analysis of large-scale synthesis data reveals that coupling efficiency is critically dependent on amino acid identity, with residues such as glycine, leucine, and lysine showing narrow efficiency distributions around 100%, while alanine, cysteine, histidine, asparagine, glutamine, arginine, serine, valine, tryptophan, and threonine exhibit broader distributions and increased propensity for coupling failures [15].

Temperature optimization represents another crucial parameter, with elevated synthesis temperatures of 40-60°C providing 10-20% improvements in reaction rates and overall synthesis efficiency compared to ambient temperature protocols [14] [15]. The implementation of temperature control must be balanced against increased aggregation propensity at higher temperatures [15].

Aggregation Prevention and Sequence Optimization

Peptide aggregation during solid-phase synthesis represents one of the most significant challenges, particularly for sequences containing (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid due to its aromatic character and potential for π-π stacking interactions. Advanced aggregation prevention strategies include the incorporation of pseudoproline dipeptide building blocks, which disrupt β-sheet formation and reduce aggregation propensity by 20-60% [14].

Deep learning approaches have been developed for the prediction and optimization of aggregation-prone sequences [15]. These models utilize gradient activation maps to identify amino acid positions most likely to contribute to aggregation, enabling rational sequence design through single-point mutations. Experimental validation demonstrates that computationally predicted mutations reduce aggregation with accuracy within 5% error, providing a powerful tool for sequence optimization [15].

The implementation of in situ neutralization procedures during Fmoc deprotection has shown significant benefits for aggregation-prone sequences [13]. This approach minimizes the time that deprotected peptide-resin remains in the neutral state, where aggregation predominantly occurs, thereby improving coupling yields and reducing side reactions [13].

Palladium-Catalyzed Hydrogenation Challenges and Alternatives

The traditional deprotection of Cbz groups through palladium-catalyzed hydrogenation faces numerous challenges when applied to complex substrates containing sensitive functional groups or when high purity standards are required for pharmaceutical applications [4] [17]. These challenges have driven the development of alternative methodologies and optimization strategies to address specific limitations inherent to conventional hydrogenolysis protocols.

Catalyst Poisoning and Deactivation Mechanisms

Palladium catalyst deactivation represents a significant challenge in Cbz deprotection, particularly in the presence of sulfur-containing compounds, which act as catalyst poisons through strong coordination to palladium centers [18] [19]. The mechanism of catalyst poisoning involves the irreversible binding of sulfur-containing molecules to palladium active sites, effectively blocking substrate access and terminating catalytic activity [18].

To address this challenge, co-catalyst systems utilizing niobium oxide (Nb₂O₅) supported on carbon have been developed [20]. The Nb₂O₅/C co-catalyst system demonstrates remarkable effectiveness in preventing catalyst poisoning while maintaining high deprotection efficiency of 95-98%. The niobium oxide functions as both an acidic promoter and a protective agent, preventing the formation of inactive palladium species while accelerating the hydrogenolysis reaction [20].

The implementation of catalyst pretreatment strategies has proven effective for both batch and continuous flow conditions [21]. These strategies involve the exposure of palladium catalysts to specific reducing conditions prior to substrate introduction, creating optimally active catalyst surfaces while removing potential deactivating impurities [21]. Such pretreatment protocols effectively suppress unwanted hydrogenation side reactions, including the saturation of aromatic protecting groups, which represents a common limitation in conventional hydrogenolysis procedures [21].

Substrate Selectivity and Side Reaction Management

The presence of aryl halides in substrates presents significant challenges for palladium-catalyzed Cbz deprotection, as these functional groups are susceptible to competing reduction or dehalogenation reactions [4]. The 4-chlorophenyl moiety in (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid is particularly susceptible to these side reactions, potentially leading to product contamination and reduced yields [4].

Alternative deprotection methodologies have been developed to address these selectivity challenges. Lewis acid-catalyzed deprotection using trimethylsilyl iodide (TMS-I) provides a non-hydrogenolytic approach, achieving deprotection efficiencies of 70-85% while avoiding aryl halide reduction [4]. However, this method generates benzyl iodide as a byproduct, which presents genotoxicity concerns and requires careful handling and purification protocols [4].

Transfer hydrogenation methodologies utilizing triethylsilane (Et₃SiH) as a hydrogen source provide another alternative approach [20]. This methodology eliminates the need for hydrogen gas while achieving deprotection efficiencies of 80-95% under mild conditions. The transfer hydrogenation approach demonstrates particular utility for substrates sensitive to conventional hydrogenation conditions or when gas handling presents safety concerns [20].

Biological Media Applications and Bioorthogonal Catalysis

The application of palladium catalysis in biological systems presents unique challenges related to catalyst stability, selectivity, and toxicity [22] [23] [18]. Conventional palladium complexes often exhibit poor stability in biological media due to the presence of competing ligands, reducing agents, and other cellular components that can deactivate the catalyst [23] [18].

Peptide-palladium conjugates have emerged as a promising solution to these challenges, providing enhanced catalyst stability while reducing metal toxicity [18] [24]. These systems utilize specifically designed peptide ligands that coordinate palladium while protecting the metal center from deactivation by cellular components [18]. The peptide scaffold not only provides stability but also appears to participate in the catalytic mechanism, enhancing overall catalytic efficiency compared to conventional palladium sources [18] [24].

Experimental studies demonstrate that peptide-palladium complexes can effectively catalyze Cbz deprotection in cell lysates with efficiencies of 60-85%, representing a significant improvement over conventional palladium sources that show minimal activity under identical conditions [23]. The enhanced performance is attributed to the protective effect of the peptide environment and improved catalyst solubility in aqueous biological media [23] [18].

Metal Contamination and Purification Strategies

Regulatory requirements for pharmaceutical applications necessitate extremely low levels of palladium contamination in final products, typically requiring concentrations below 10 ppm [17]. Achieving these stringent purity standards requires the implementation of specialized purification and metal scavenging protocols [17].

Xanthate-based scavenging systems have proven particularly effective for palladium removal, with potassium isopropyl xanthate (PIX) demonstrating removal efficiencies of up to 99.7% from initial contamination levels of 50 ppm [17]. The mechanism involves the formation of stable palladium-xanthate complexes that remain in solution during crystallization, effectively separating the metal from the desired product [17].

Alternative scavenging approaches include the use of chelating agents such as N-acetyl-L-cysteine, which forms stable complexes with residual palladium species [17]. However, the effectiveness of these systems is highly dependent on the polarity of the process solvent and the specific nature of the palladium-containing intermediates [17].

The implementation of recrystallization protocols represents another effective strategy for palladium control, particularly when combined with scavenging systems [17]. Data from large-scale operations demonstrate that recrystallization can reduce palladium levels from initial concentrations of 130-1916 ppm to final levels of 75-182 ppm, providing significant purification before subsequent processing steps [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types